2,5-Dimethyl-2-phenylthiazolidine
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Overview
Description
2,5-Dimethyl-2-phenylthiazolidine is a heterocyclic organic compound that belongs to the thiazolidine family. Thiazolidines are five-membered rings containing sulfur and nitrogen atoms. These compounds are known for their diverse biological activities and are used in various fields, including medicinal chemistry and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-2-phenylthiazolidine typically involves the condensation of aromatic amines with carbon disulfide (CS₂) and chloroacetic acid under basic conditions. This reaction forms a thiazolidine ring with the desired substituents . Another method involves the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides .
Industrial Production Methods
Industrial production methods for thiazolidine derivatives often employ multicomponent reactions, click reactions, and green chemistry approaches to improve selectivity, purity, product yield, and pharmacokinetic activity . These methods are designed to be efficient and environmentally friendly, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-2-phenylthiazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to its corresponding thiazolidine-2-thione.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur and nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazolidine ring .
Scientific Research Applications
2,5-Dimethyl-2-phenylthiazolidine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-2-phenylthiazolidine involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant, reducing oxidative stress by scavenging free radicals. It also exhibits antimicrobial activity by disrupting the cell membrane integrity of microorganisms . Additionally, its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines .
Comparison with Similar Compounds
Similar Compounds
Thiazole: A heterocyclic compound with a five-membered ring containing sulfur and nitrogen atoms.
Thiazolidinedione: A class of compounds used in the treatment of diabetes mellitus type 2.
Thiazolidinone: A derivative of thiazolidine with diverse biological activities.
Uniqueness
2,5-Dimethyl-2-phenylthiazolidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial purposes .
Properties
CAS No. |
116113-05-4 |
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Molecular Formula |
C11H15NS |
Molecular Weight |
193.31 g/mol |
IUPAC Name |
2,5-dimethyl-2-phenyl-1,3-thiazolidine |
InChI |
InChI=1S/C11H15NS/c1-9-8-12-11(2,13-9)10-6-4-3-5-7-10/h3-7,9,12H,8H2,1-2H3 |
InChI Key |
RSLPLPAWNQCJDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNC(S1)(C)C2=CC=CC=C2 |
Origin of Product |
United States |
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